4-Chloro-3-methoxypyridine
Overview
Description
4-Chloro-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by a chlorine atom and a methoxy group, respectively
Mechanism of Action
Target of Action
4-Chloro-3-methoxypyridine is primarily used as a reagent in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of new carbon–carbon bonds, enabling the construction of complex organic structures .
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight and solubility, would influence its behavior in a chemical reaction or biological system .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific context, such as the type of organism and the presence of other compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and an organoboron reagent . The reaction conditions, such as temperature and pH, can also impact the reaction’s efficiency . Furthermore, the compound’s stability could be affected by factors like light, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methoxypyridine can be synthesized through several methods. One common approach involves the chlorination of 3-methoxypyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . Another method includes the reaction of 3-methoxypyridine with N-chlorosuccinimide (NCS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: 4-Amino-3-methoxypyridine, 4-Mercapto-3-methoxypyridine.
Oxidation: 4-Chloro-3-formylpyridine, 4-Chloro-3-carboxypyridine.
Reduction: 3-Methoxypyridine.
Scientific Research Applications
4-Chloro-3-methoxypyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxypyridine: Similar structure but with the methoxy group at position 2.
4-Chloro-3-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
3-Chloro-4-methoxypyridine: Similar structure but with the positions of the chlorine and methoxy groups swapped.
Uniqueness
4-Chloro-3-methoxypyridine is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This arrangement can significantly affect its chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
4-chloro-3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICAQTPGOQCCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601802 | |
Record name | 4-Chloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96628-70-5 | |
Record name | 4-Chloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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